Mg(ii) meso-tetraphenylporphine

Description

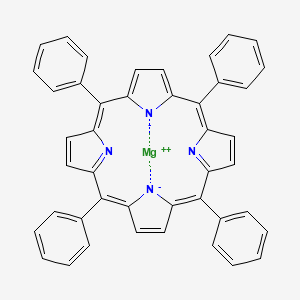

Mg(II) meso-tetraphenylporphine (MgTPP) is a metalloporphyrin complex where a magnesium ion is centrally coordinated within a porphyrin macrocycle substituted with four phenyl groups at the meso positions (C₄₄H₂₈N₄Mg·H₂O) . Its structure (Fig. 1) confers unique photophysical and electrochemical properties, making it a versatile compound in applications such as photovoltaics, catalysis, and biomedicine. MgTPP is synthesized via microwave-assisted methods in water, yielding high purity and environmental friendliness . Its purple crystalline form and stability under ambient conditions further enhance its utility in functional materials .

Properties

Molecular Formula |

C44H28MgN4 |

|---|---|

Molecular Weight |

637 g/mol |

IUPAC Name |

magnesium;5,10,15,20-tetraphenylporphyrin-22,24-diide |

InChI |

InChI=1S/C44H28N4.Mg/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |

InChI Key |

XEHJAWQTIIXDON-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2] |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Mg+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Metalloporphyrins

Central Metal Influence :

- MgTPP vs. Transition Metal Complexes : Mg(II) lacks d-orbital electrons, leading to distinct electronic transitions compared to transition metals like Co(II) or Mn(III). For example, Co(II) meso-tetraphenylporphyrin (CoTPP) exhibits fluorescence quenching due to paramagnetic effects, unlike MgTPP, which retains strong fluorescence at 651 nm .

- Synthetic Methods : MgTPP is synthesized via microwave-assisted aqueous methods, achieving yields >80% . In contrast, Pt(II) meso-tetraphenylporphyrin (PtTPP) often requires solid-phase synthesis for oxygen-sensing applications .

Substituent Effects :

- Fluorinated derivatives (e.g., meso-tetra(2,3,5,6-tetrafluorophenyl)porphine) exhibit enhanced solubility in polar solvents and redshifted absorption spectra due to electron-withdrawing fluorine groups . MgTPP, with unsubstituted phenyl rings, serves as a photophysical standard (λₐᵦₛ ~ 420 nm, λₑₘ ~ 650 nm) .

Photophysical and Electrochemical Properties

Photophysical Behavior :

- MgTPP emits strong fluorescence (Φₑₘ ~ 0.15), whereas CoTPP quenches fluorescence via aggregation with TPP . Singlet oxygen generation (Φ(¹O₂)) for MgTPP is lower than β-substituted porphyrins (e.g., TSPP, Φ(¹O₂) = 0.62) .

- Fluorinated analogs show redshifted absorption (Δλ ~ 20 nm) compared to MgTPP due to electron-withdrawing effects .

Electrochemical Properties :

- SCE), higher than ZnTPP (+0.75 V) but lower than Mn(III)TPPCl (+1.2 V) . Electron-withdrawing substituents (e.g., benzoyl) lower reduction potentials (Eᵣₑd) by ~0.3 V .

Table 2: Key Photophysical and Electrochemical Data

| Compound | λₐᵦₛ (nm) | λₑₘ (nm) | Φₑₘ | Eₒₓ (V) | Eᵣₑd (V) |

|---|---|---|---|---|---|

| MgTPP | 420 | 651 | 0.15 | +0.95 | -1.2 |

| CoTPP | 435 | N/A | <0.01 | +1.05 | -0.9 |

| PtTPP | 450 | 670 | 0.08 | +0.85 | -1.1 |

| TFPP (Fluorinated) | 440 | 660 | 0.12 | +1.10 | -1.0 |

Catalysis :

Sensing :

Biomedical :

- Fluorinated porphyrins show enhanced cellular uptake for photodynamic therapy, whereas MgTPP’s hydrophobicity restricts biomedical use .

Preparation Methods

Reaction Mechanism and Conditions

H₂TPP undergoes deprotonation in the presence of magnesium perchlorate, forming a magnesium-coordinated intermediate. The reaction proceeds via nucleophilic substitution, where the central nitrogen atoms of the porphyrin ring bind to the Mg²⁺ ion. Typical conditions include:

-

Molar ratio : 1:1.2 (H₂TPP to )

-

Solvent : Anhydrous acetonitrile to prevent hydrolysis of the magnesium salt.

Purification involves column chromatography using silica gel and dichloromethane/hexane eluent, yielding MgTPP with >95% purity.

Limitations and Challenges

-

Energy intensity : Prolonged heating increases energy consumption.

-

Byproducts : Unreacted magnesium salts require additional washing steps.

Greener Solvatothermal and Mechanochemical Approaches

Recent efforts to align MgTPP synthesis with green chemistry principles have introduced solvatothermal and solvent-free mechanochemical methods.

Solvatothermal Metallation

This method employs a sealed vessel under autogenous pressure, reducing solvent volume by 50% compared to reflux. Key parameters:

Mechanochemical Synthesis

Grinding H₂TPP with (magnesium acetate) in a ball mill eliminates solvents entirely:

Table 1: Comparison of Green Metallation Methods

| Parameter | Solvatothermal | Mechanochemical |

|---|---|---|

| Reaction Time | 2 hours | 0.5 hours |

| Solvent Volume | 10 mL | 0 mL |

| Yield | 85% | 78% |

| Energy Consumption | Moderate | Low |

Microwave-Assisted Metallation

Microwave irradiation accelerates the metallation of H₂TPP by enhancing reaction kinetics through rapid dielectric heating.

Optimized Protocol

Advantages Over Conventional Heating

Crystallographic Insights into MgTPP Formation

X-ray diffraction studies reveal that MgTPP crystallizes as a hexacoordinate complex with two axial ligands (e.g., tetrahydrofuran). Key structural features:

Industrial-Scale Production and Challenges

Commercial suppliers (e.g., Santa Cruz Biotechnology, BLD Pharm) produce MgTPP via reflux methods, prioritizing scalability over green metrics.

Cost Analysis

Q & A

Q. What comparative approaches are valid for benchmarking this compound against other metalloporphyrins?

- Use matched experimental conditions (solvent, light source, concentration). For catalytic efficiency, normalize turnover numbers (TON) to metal concentration. In photodynamic therapy studies, compare IC₅₀ values in cancer cell lines. Meta-analyze literature data (e.g., catalytic epoxidation rates) to contextualize Mg(II)’s performance against Mn(III) or Fe(III) analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.